molecular formula C13H23N3 B1485082 {3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098086-99-6

{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No. B1485082
CAS RN: 2098086-99-6
M. Wt: 221.34 g/mol
InChI Key: OZCGEDPLKOTYIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amines can be synthesized through various methods. One common method is the nucleophilic substitution of alkyl halides by ammonia . Another method is the reduction of nitriles, amides, or nitro compounds .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or carbon-containing groups (alkyl or aryl groups). The nitrogen atom in amines has a lone pair of electrons, which can participate in the formation of a dative bond .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . They can also undergo reactions with acids to form salts .


Physical And Chemical Properties Analysis

Amines have distinct physical and chemical properties. They can act as weak bases due to the lone pair of electrons on the nitrogen atom . The basicity and nucleophilicity of amines can be influenced by the nature and number of alkyl or aryl groups attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • A study by Titi et al. (2020) discusses the synthesis and characterization of pyrazole derivatives, including their crystal structure analysis. The synthesized compounds were evaluated for biological activities against cancer and microbes, highlighting the potential pharmaceutical applications of such compounds (Titi et al., 2020).

Applications in Catalysis

  • Research by Choi et al. (2015) presents Cobalt(II) complexes containing pyrazolyl ligands, including derivatives similar to the query compound. These complexes were examined for their catalytic activity, particularly in polymerization processes, demonstrating their utility in materials science (Choi et al., 2015).

Anticancer and Antimicrobial Properties

  • Kodadi et al. (2007) reported the synthesis of tridentate bipyrazolic compounds and evaluated their cytotoxic properties against tumor cell lines. The study provides insights into the potential anticancer applications of such compounds (Kodadi et al., 2007).

Antiviral Activities

  • Tantawy et al. (2012) explored the synthesis of pyrazole derivatives and their evaluation for antiviral activities against herpes simplex virus, indicating the potential of these compounds in antiviral therapies (Tantawy et al., 2012).

Corrosion Inhibition

  • A study by Chetouani et al. (2005) investigated the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media, showcasing the application of such compounds in corrosion prevention (Chetouani et al., 2005).

Safety And Hazards

The safety and hazards associated with amines depend on their specific structure and properties. Some amines can be hazardous and require careful handling. It’s important to refer to the specific safety data sheet (SDS) for the compound for detailed safety information .

Future Directions

The study and application of amines is a vast field in organic chemistry. They are crucial in the synthesis of a wide range of chemical compounds, including pharmaceuticals, polymers, dyes, and more. Future research directions could involve the development of new synthetic methods, exploration of novel reactions involving amines, and their applications in various fields .

properties

IUPAC Name

3-[1-(cyclopentylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-14-8-4-7-13-9-15-16(11-13)10-12-5-2-3-6-12/h9,11-12,14H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCGEDPLKOTYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)CC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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